Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Overview
Description
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-) (hereafter referred to as cyclo-DVL) is an essential amino acid-derived cyclic dipeptide that has been studied for its potential therapeutic benefits. The cyclic structure of cyclo-DVL makes it a unique and promising compound due to its increased stability, solubility, and bioavailability compared to linear peptides. In recent years, cyclo-DVL has been studied for its potential applications in drug delivery, cancer therapy, and wound healing.
Scientific Research Applications
Conformational Analysis
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-) and similar cyclic dipeptides with aliphatic side chains have been studied for their solution conformation. Tanihara et al. (1983) investigated the conformation of similar cyclic dipeptides in solution using circular dichroism (CD) and proton nuclear magnetic resonance (1H NMR) spectroscopy. They found that these compounds exhibit a center-symmetric conformation in certain solvents due to stabilization by attractive forces between aliphatic side chains (Tanihara et al., 1983).
Synthesis and Applications in Amino Acid Production
Efficient asymmetric synthesis methods have been developed for α-amino acids using similar cyclic dipeptides. Kanmera et al. (1980) demonstrated the synthesis of chiral amino acids from cyclic dipeptides through hydrogenation, yielding high chiral induction. This method has applications in preparing pure enantiomers of amino acids for pharmaceutical and chemical synthesis (Kanmera et al., 1980).
Biological Activity and Potential Applications
Cyclic depsipeptides, similar to Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-), have been isolated from natural sources like endophytic fungi and have shown potential biological activities. Huang et al. (2007) isolated new cyclic depsipeptides from a mangrove endophytic fungus, which showed weak activity against human breast cancer cells. Such compounds are of interest in the development of new therapeutic agents (Huang et al., 2007).
Mechanism of Action
- Sporidesmolide III is the only non-N-methylated analogue of the hexadepsipeptide sporidesmolide complex. It elutes in advance of the more abundant N-methyl analogues on reverse-phase high-performance liquid chromatography (HPLC) .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPBOFHICXBCU-HQJTZPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803-67-4 | |
Record name | Sporidesmolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPORIDESMOLIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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